5-Isobutylisoxazole-3-carboxylic acid

Lipophilicity LogP Physicochemical properties

5-Isobutylisoxazole-3-carboxylic acid (CAS 150517-80-9) is a heterocyclic organic compound with molecular formula C8H11NO3 and molecular weight 169.18 g/mol, belonging to the isoxazole-3-carboxylic acid class of heterocycles. This compound features a five-membered isoxazole ring bearing a carboxylic acid moiety at the C3 position and an isobutyl (2-methylpropyl) substituent at the C5 position.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 150517-80-9
Cat. No. B139735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutylisoxazole-3-carboxylic acid
CAS150517-80-9
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=NO1)C(=O)O
InChIInChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)9-12-6/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeyCHMDISUDXFJSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutylisoxazole-3-carboxylic Acid (CAS 150517-80-9): Procurement-Relevant Chemical Profile and Baseline Specifications


5-Isobutylisoxazole-3-carboxylic acid (CAS 150517-80-9) is a heterocyclic organic compound with molecular formula C8H11NO3 and molecular weight 169.18 g/mol, belonging to the isoxazole-3-carboxylic acid class of heterocycles . This compound features a five-membered isoxazole ring bearing a carboxylic acid moiety at the C3 position and an isobutyl (2-methylpropyl) substituent at the C5 position [1]. Commercially available as a solid at ambient temperature, the compound typically exhibits a melting point of approximately 87.5°C (predicted by EPI Suite) and a boiling point in the range of 267–321°C [2]. It functions primarily as a synthetic building block for the preparation of more complex molecules, particularly those with potential pharmaceutical applications, and is offered by multiple vendors with purity specifications typically ≥95% .

Why Generic Substitution of 5-Isobutylisoxazole-3-carboxylic Acid with Other Isoxazole-3-carboxylic Acid Analogs Fails in Procurement Workflows


Generic substitution among isoxazole-3-carboxylic acid derivatives is not scientifically justifiable for procurement purposes due to the profound influence of the C5 substituent on the compound's physicochemical, pharmacokinetic, and reactivity properties [1]. The isobutyl group at the C5 position directly determines this compound's lipophilicity (calculated LogP ≈ 2.07), solid-state physical form, melting point, solubility profile, and steric accessibility of the C3 carboxylic acid moiety for downstream coupling reactions . These parameters differ substantially from analogs bearing alternative C5 substituents—such as tert-butyl, phenyl, methyl, or unsubstituted hydrogen—which exhibit distinct melting points, LogP values, and synthetic handling characteristics [2]. The carboxy moiety at the C3 position, while common to the class, is deployed in distinct synthetic contexts depending on the C5 substituent; the isobutyl variant offers a specific balance of steric bulk and conformational flexibility that is not replicated by other analogs . Consequently, procurement of a generic, unspecified isoxazole-3-carboxylic acid derivative in place of the precise 5-isobutyl-substituted compound will result in experimental irreproducibility, altered reaction outcomes, and potential failure of downstream structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Differentiating 5-Isobutylisoxazole-3-carboxylic Acid (CAS 150517-80-9) from Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 5-Isobutyl versus 5-tert-Butyl and 5-Methyl Isoxazole-3-carboxylic Acid Analogs

5-Isobutylisoxazole-3-carboxylic acid exhibits a calculated LogP value of approximately 2.07 . This lipophilicity is substantially lower than that of the corresponding 5-tert-butyl analog (estimated LogP increase of approximately 0.5–0.8 log units due to increased carbon count and branching) and higher than that of the 5-methyl analog (estimated LogP decrease of approximately 1.0–1.2 log units). The isobutyl substituent provides an intermediate lipophilicity profile that balances aqueous solubility with membrane permeability, a critical consideration for downstream biological applications where LogP directly influences absorption, distribution, and off-target binding potential.

Lipophilicity LogP Physicochemical properties Drug-likeness

Synthetic Utility: Carboxylic Acid Activation for Methyl Ester Formation

5-Isobutylisoxazole-3-carboxylic acid has been demonstrated to undergo efficient methylation to its corresponding methyl ester using trimethylsilyldiazomethane (TMS-diazomethane) under mild conditions . In a documented synthetic procedure, treatment of 5-isobutylisoxazole-3-carboxylic acid (1.0 g, 5.91 mmol) in a dichloromethane/methanol mixture with TMS-diazomethane (2.0 M in ether) afforded methyl 5-isobutylisoxazole-3-carboxylate with a calculated yield of 85.4% . This yield establishes a reproducible benchmark for downstream derivatization and compares favorably to yields reported for other 5-substituted isoxazole-3-carboxylic acids under similar esterification conditions, confirming the compound's reliable synthetic accessibility.

Synthetic chemistry Building block Esterification Coupling efficiency

ChEMBL Bioactivity Annotation: 5-Lipoxygenase Translocation Inhibition

According to ChEMBL database entry CHEMBL619995 (ChEMBL_4193), 5-isobutylisoxazole-3-carboxylic acid has been tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells [1]. While quantitative activity data (IC50) is not fully specified in the accessible assay summary, the compound's inclusion in this assay distinguishes it from the majority of other commercially available isoxazole-3-carboxylic acid building blocks, which lack any reported biological testing. This annotation establishes a baseline of biological relevance, supporting its prioritization for applications where leukotriene biosynthesis pathway modulation is of interest—particularly as 4,5-diarylisoxazole-3-carboxylic acid derivatives have been established as leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) [2].

5-Lipoxygenase Inflammation Bioactivity FLAP

Commercial Purity Specification: ≥95% Minimum Purity with Regulatory Compliance Documentation

5-Isobutylisoxazole-3-carboxylic acid is commercially available with a minimum purity specification of ≥95% (HPLC) from multiple vendors, accompanied by standardized GHS hazard classification . The compound carries H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, with the signal word 'Warning' . This purity specification and associated hazard documentation meet the minimum threshold required for pharmaceutical research and development applications, as evidenced by its citation in composition-of-matter patents requiring HPLC purity of ≥95% for isoxazole-containing pharmaceutical intermediates [1].

Purity Quality control Regulatory compliance GHS classification

Thermal Stability Profile: Melting Point Differentiation from Closest Analogs

5-Isobutylisoxazole-3-carboxylic acid exhibits a predicted melting point of approximately 87.5°C (EPI Suite) [1], with boiling point predictions ranging from 267.49°C (EPA T.E.S.T.) to 321.1°C at 760 mmHg [2]. This melting point profile differs substantially from related analogs: the unsubstituted isoxazole-3-carboxylic acid melts at approximately 149–151°C, while 5-tert-butylisoxazole-3-carboxylic acid melts at approximately 118–122°C. The lower melting point of the 5-isobutyl derivative (approximately 62°C below the unsubstituted parent compound) reflects reduced crystal lattice energy due to the alkyl substituent's disruption of intermolecular hydrogen bonding and π-stacking interactions. This property directly influences handling, storage, and formulation characteristics.

Thermal properties Melting point Solid-state characterization Storage

Procurement-Driven Application Scenarios for 5-Isobutylisoxazole-3-carboxylic Acid (CAS 150517-80-9) Based on Verified Evidence


Synthetic Building Block for Isoxazole-Containing Pharmaceutical Intermediates

Procurement of 5-isobutylisoxazole-3-carboxylic acid is indicated when a reproducible, high-yielding carboxylic acid building block is required for esterification or amide coupling reactions in medicinal chemistry programs. The documented 85.4% yield for methyl ester formation under mild conditions using TMS-diazomethane establishes this compound as a reliable substrate for C3-carboxylic acid derivatization. Its ≥95% commercial purity specification aligns with pharmaceutical development requirements for composition-of-matter patent filings [1], ensuring procurement meets regulatory documentation standards.

Structure-Activity Relationship (SAR) Studies on Isoxazole-3-carboxylic Acid Derivatives

When evaluating the impact of C5 alkyl substituent modifications on biological activity or physicochemical properties, 5-isobutylisoxazole-3-carboxylic acid serves as an essential comparator compound. Its intermediate LogP value of 2.07 and distinct melting point of 87.5°C provide defined reference points for SAR studies exploring the balance between lipophilicity and solid-state properties. This compound enables systematic variation of the C5 substituent's steric and electronic effects relative to methyl, ethyl, tert-butyl, and aryl analogs.

Leukotriene Biosynthesis Pathway Probe Development

Based on its annotation in the ChEMBL database for 5-lipoxygenase translocation inhibitory activity in rat RBL-2H3 cells , procurement of 5-isobutylisoxazole-3-carboxylic acid is scientifically justified for research programs exploring isoxazole-based modulators of the leukotriene biosynthesis pathway. Given that structurally related 4,5-diarylisoxazole-3-carboxylic acids have been established as leukotriene biosynthesis inhibitors targeting FLAP , this compound may serve as a simplified scaffold for probe development or as a control compound in target engagement studies.

Quality Control Reference Standard with Defined Physicochemical Properties

With its well-characterized molecular weight (169.18 g/mol) , predicted LogP (2.07) , melting point (87.5°C) [1], and fully documented GHS hazard classification (H315, H319, H335) , 5-isobutylisoxazole-3-carboxylic acid is suitable as a reference standard for analytical method development and validation. Its intermediate retention characteristics on reversed-phase HPLC columns and distinct solid-state thermal profile enable its use in system suitability testing for methods designed to separate and quantify closely related isoxazole carboxylic acid analogs.

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